N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide
Description
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide is a complex organic compound that features both indole and pyridine moieties. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The presence of the pyridine ring further enhances the compound’s potential for diverse chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-9-4-5-12-11(7-9)13(15(21)17-12)18-19-14(20)10-3-2-6-16-8-10/h2-8,17,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXNWNWENYXMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide typically involves the condensation of 2-hydroxy-5-methyl-1H-indole-3-carbaldehyde with pyridine-3-carboxamide under acidic or basic conditions. Common reagents used in this synthesis include methanesulfonic acid (MsOH) and methanol (MeOH) for reflux reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
The major products formed from these reactions include various substituted indoles, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The indole moiety is known to interact with multiple receptors, while the pyridine ring can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Shares the indole moiety but lacks the pyridine ring.
Pyridine-3-carboxamide: Contains the pyridine ring but lacks the indole moiety.
N-[(2-hydroxy-1H-indol-3-yl)imino]pyridine-3-carboxamide: Similar structure but without the methyl group on the indole ring.
Uniqueness
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide is unique due to the presence of both indole and pyridine moieties, which confer a combination of biological activities and chemical reactivity not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
